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Abstract

Nitrogen sulfide species, a class of signaling molecules at the intersection of nitric oxide (NO)
and hydrogen sulfide (H2S) biology, are emerging as critical regulators of physiological and
pathophysiological processes. Their in vivo biosynthesis is a complex interplay of enzymatic
and non-enzymatic pathways, giving rise to a diverse array of reactive species including
persulfides, thionitrous acid (HSNO), and nitrosopersulfide (SSNO~). Understanding the
precise mechanisms of their formation, their cellular concentrations, and the experimental
methodologies for their detection is paramount for elucidating their biological roles and for the
development of novel therapeutics targeting these pathways. This technical guide provides a
comprehensive overview of the core biosynthetic pathways of nitrogen sulfide species,
detailed experimental protocols for their study, and quantitative data to support further research
in this dynamic field.

Enzymatic and Non-Enzymatic Biosynthesis of
Nitrogen Sulfide Precursors

The foundation of nitrogen sulfide species biology lies in the production of their key
precursors, hydrogen sulfide (H2S) and nitric oxide (NO).

Enzymatic Production of Hydrogen Sulfide (H2S)
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In mammalian systems, HzS is primarily synthesized by three key enzymes: cystathionine 3-
synthase (CBS), cystathionine y-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3-
MST).[1][2] These enzymes are strategically localized in different tissues and cellular
compartments, allowing for precise spatial and temporal control of H2S production.

o Cystathionine B-Synthase (CBS): Predominantly found in the central nervous system, CBS
catalyzes the condensation of serine and homocysteine to form cystathionine.[3] It can also
produce H2S from cysteine, particularly through a B-replacement reaction with homocysteine.

[4]15]

o Cystathionine y-Lyase (CSE): Abundant in the cardiovascular system, liver, and kidney, CSE
is @ major contributor to systemic HzS levels.[1] It primarily utilizes L-cysteine as a substrate
to generate H2S.[6]

o 3-Mercaptopyruvate Sulfurtransferase (3-MST): Located in both the cytoplasm and
mitochondria, 3-MST produces H2S from 3-mercaptopyruvate (3-MP), a metabolite of
cysteine.[7] This pathway is crucial for mitochondrial H2S production and redox signaling.

The following diagram illustrates the enzymatic pathways for H2S biosynthesis.
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Enzymatic pathways of H2S biosynthesis.

Biosynthesis of Nitric Oxide (NO)

Nitric oxide is enzymatically produced by nitric oxide synthases (NOS), which convert L-
arginine to L-citrulline and NO. There are three main isoforms of NOS: neuronal NOS (nNOS),
endothelial NOS (eNOS), and inducible NOS (iNOS). The constitutive expression of eNOS and
NNOS is critical for maintaining basal levels of NO for physiological signaling, while INOS is
typically expressed in response to inflammatory stimuli.

Formation of Nitrogen Sulfide Species
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The interaction between H2S and NO or related S-nitrosothiols (RSNOSs) gives rise to a variety
of nitrogen sulfide species.

Persulfides and Polysulfides

Persulfides (RSSH) and polysulfides (RSSnH, n>1) are increasingly recognized as key
signaling molecules. They can be formed through several mechanisms:

e Enzymatic Production: CBS and CSE can directly synthesize cysteine persulfide (CysSSH)
from cystine.[8] 3-MST can also produce cysteine- and glutathione-persulfides.[9]

o Reaction with H2S: H2S can react with oxidized thiols (disulfides) to form persulfides,
although this reaction is relatively slow.[10]

Thionitrous Acid (HSNO)

Thionitrous acid (HSNO) is the smallest S-nitrosothiol and is formed from the reaction of H2S
with S-nitrosothiols or NO.[11][12] It is a highly reactive and membrane-permeable molecule
that can participate in transnitrosation reactions.[11]

Nitrosopersulfide (SSNO™)

Nitrosopersulfide (SSNO~) is a product of the reaction between S-nitrosothiols and H2S.[13][14]
It is relatively stable in aqueous solution at physiological pH and can release both NO and
sulfane sulfur species.[13][14]

The following diagram illustrates the formation of key nitrogen sulfide species.
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Formation of nitrogen sulfide species.

Quantitative Data on Nitrogen Sulfide Species

The following tables summarize key quantitative data related to the biosynthesis and cellular

concentrations of nitrogen sulfide species.

Table 1: Kinetic Parameters of H2S-Producing Enzymes
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Enzyme Substrate K_m k_cat Reference
Cystathionine (- )
L-Cysteine - - [4]
Synthase (yeast)
obs (low [Cys]) 1.61+0.04 [15]
obs (low [Cys -
Y mM-1s-1
kobs (high [Cys]) 28+0.1 (15]
obs (hi S -
=y mM-1s-1
Homocysteine
(bimolecular rate 142 mM~1s™1 - [15]
constant)
Cystathionine (- ]
) 3-fold higher 2-fold lower than
Synthase Cysteine , _ [5]
than Serine Serine
(human)
Serine - - [16]
Homocysteine 3mM - [4]
Cystathionine y- )
Cysteine - - [6]
Lyase (human)
3-
Mercaptopyruvat  3-
e Mercaptopyruvat - - [71[17]
Sulfurtransferase e

(human)

Note: Comprehensive kinetic data for all substrates and enzymes are not consistently reported

across the literature, and experimental conditions can vary.

Table 2: In Vivo Concentrations of Nitrogen Sulfide

Species
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Species TissuelCell Type Concentration Reference
Glutathione Persulfide  Mammalian cells,
_ >100 pM [8][18]
(GSSH) tissues, and plasma
Cysteine Persulfide Mouse Heart
) Markedly elevated [19]
(CysSSH) (Ischemia)
SUOX/~ cells Increased percentage [20]
) ) ] 11.6 + 6.9 pg/mg
Protein Persulfides Mouse Liver ] [21]
protein
Table 3: Reaction Rate Constants
Reaction Rate Constant (k) Conditions Reference
H2S + GSNO -
84 +7 M-1s1 25 °C [11]
HSNO + GSH
HSNO homolytic bond
o 0.12+0.01s* - [11][22]
dissociation
Hydroxyl radical (OH)  2.27 x 101° dm?3 mol-!
] ] Neutral pH [23]
+ S-nitrosocysteine st
Hydroxyl radical (.OH)
1.94 x 10%° dm3 mol-?
+ S- ) Neutral pH [23]
s
nitrosoacetylcysteine
Hydroxyl radical (OH)  1.46 x 101° dm?3 mol—!
] ) Neutral pH [23]
+ S-nitrosoglutathione s
Nitrosopersulfide Room temperature,
~1 hour [13][14]

(SSNO") half-life (t2/2)

physiological pH

Experimental Protocols

Accurate detection and quantification of nitrogen sulfide species are crucial for understanding

their biological roles. Below are detailed methodologies for key experiments.
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Methylene Blue Assay for H2S Quantification

This colorimetric assay is a widely used method for measuring total sulfide concentration.

Principle: In an acidic solution, sulfide reacts with N,N-dimethyl-p-phenylenediamine and ferric

chloride to produce methylene blue, which has a maximum absorbance at 665 nm.[24][25][26]

Reagents:

Zinc acetate solution (1% w/v)

N,N-dimethyl-p-phenylenediamine sulfate solution (20 mM in 7.2 M HCI)
Ferric chloride (FeCls) solution (30 mM in 1.2 M HCI)

Trichloroacetic acid (TCA) (10% w/v)

Sodium sulfide (NazS) standard solutions

Protocol:

Sample Preparation: Collect biological samples (e.g., tissue homogenates, plasma) and
immediately add to a final concentration of 1% zinc acetate to trap Hz2S as zinc sulfide (ZnS).

Reaction: To 100 pL of the sample-zinc acetate mixture, add 20 pL of N,N-dimethyl-p-
phenylenediamine sulfate solution followed by 20 pL of FeCls solution.

Incubation: Incubate the mixture in the dark at room temperature for 15-30 minutes to allow
for color development.

Protein Precipitation (for biological samples): Add 100 pL of 10% TCA to precipitate proteins.
Centrifuge at 10,000 x g for 5 minutes.

Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at
665 nm using a spectrophotometer.

Quantification: Determine the H2S concentration by comparing the absorbance to a standard
curve generated with known concentrations of NazS.
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Monobromobimane (MBB) HPLC Method for Sulfide
Detection

This is a highly sensitive and specific fluorescence-based method for quantifying sulfide.

Principle: HzS reacts with two molecules of the fluorescent labeling reagent monobromobimane
(MBB) to form the stable derivative, sulfide-dibimane (SDB), which can be separated and
quantified by reverse-phase HPLC with fluorescence detection.[27][28][29][30][31]

Reagents:

Monobromobimane (MBB) solution (10 mM in acetonitrile)

Tris-HCI buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)

5-Sulfosalicylic acid (200 mM)

Acetonitrile (HPLC grade)

Trifluoroacetic acid (TFA)

Sulfide-dibimane (SDB) standard
Protocol:

o Derivatization (performed in a hypoxic chamber to prevent sulfide oxidation):

[¢]

To 30 pL of sample, add 70 pL of 100 mM Tris-HCI buffer (pH 9.5).

o

Add 50 pL of 10 mM MBB solution.

o

Incubate for 30 minutes at room temperature in the dark.

o

Stop the reaction by adding 50 pL of 200 mM 5-sulfosalicylic acid.[30]

o HPLC Analysis:

o Centrifuge the derivatized sample to pellet any precipitate.

© 2025 BenchChem. All rights reserved. 9/18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4413952/
https://www.researchgate.net/publication/363243166_Measurement_of_Hydrogen_Sulfide_Metabolites_Using_the_Monobromobimane_Method
https://pmc.ncbi.nlm.nih.gov/articles/PMC2936000/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4413942/
https://www.researchgate.net/publication/360519743_Optimization_of_a_Monobromobimane_MBB_Derivatization_and_RP-HPLC-FLD_Detection_Method_for_Sulfur_Species_Measurement_in_Human_Serum_after_Sulfur_Inhalation_Treatment
https://pmc.ncbi.nlm.nih.gov/articles/PMC4413942/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Inject the supernatant onto a C18 reverse-phase HPLC column.

o Elute SDB using a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with
0.1% TFA (Mobile Phase B).

o Detect the fluorescent SDB signal using a fluorescence detector with excitation at 390 nm
and emission at 475 nm.[27]

e Quantification: Calculate the sulfide concentration by comparing the peak area of SDB in the
sample to a standard curve prepared with a known concentration of SDB.

Tag-Switch Assay for Detecting Protein S-Sulfhydration

This method allows for the selective detection and identification of proteins that are post-
translationally modified by S-sulfhydration (persulfidation).

Principle: The "tag-switch" method involves three main steps: (1) blocking of all free thiol
groups, (2) selective reduction of the persulfide bond, and (3) labeling of the newly exposed
thiol group with a reporter tag (e.g., biotin).[1][32][33][34]

Reagents:

Blocking Buffer: HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM
neocuproine) containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

Reducing Agent: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Labeling Reagent: Biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide).

Streptavidin-agarose beads.

Protocol:

e Cell Lysis and Thiol Blocking:

o Lyse cells or tissues in HEN buffer.
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o Add the lysate to the Blocking Buffer and incubate at 50°C for 30 minutes to block all free
thiols.

o Remove excess MMTS by acetone precipitation.

o Persulfide Reduction:

o Resuspend the protein pellet in buffer containing a reducing agent (e.g., 1 mM DTT) to
selectively reduce the persulfide bond (-SSH) to a thiol (-SH).

 Biotin Labeling:
o Remove the reducing agent.
o Add Biotin-HPDP to label the newly formed thiol groups.
« Affinity Purification and Detection:
o Perform a pull-down of biotinylated proteins using streptavidin-agarose beads.

o Elute the captured proteins and analyze by Western blotting with an antibody against the
protein of interest or by mass spectrometry for proteome-wide identification of sulfhydrated
proteins.

The following diagram outlines the workflow for the tag-switch assay.
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Tag-switch assay workflow.

Mass Spectrometry for Persulfide Identification
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Mass spectrometry-based proteomics offers a powerful tool for the site-specific identification
and quantification of protein persulfidation.

Principle: This approach typically involves the selective labeling of persulfides with a tag that
can be enriched and identified by mass spectrometry. Various strategies, including
modifications of the tag-switch method and the use of specific chemical probes, have been
developed.[35][36][37]

General Workflow:

o Sample Preparation and Labeling: Similar to the tag-switch assay, cells or tissues are lysed,
and thiols are blocked. Persulfides are then reduced and the resulting thiols are labeled with
a mass-tag or an affinity tag (e.g., biotin).

» Protein Digestion: The labeled proteins are digested into peptides, typically using trypsin.

o Enrichment (if using an affinity tag): Biotinylated peptides are enriched using streptavidin
beads.

o LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and
analyzed by tandem mass spectrometry (MS/MS).

o Data Analysis: The MS/MS spectra are searched against a protein database to identify the
peptides and the specific cysteine residues that were persulfidated. The mass shift
corresponding to the label confirms the modification.

Signaling Pathways of Nitrogen Sulfide Species

Nitrogen sulfide species exert their biological effects by modulating a variety of signaling
pathways, primarily through the post-translational modification of cysteine residues in target
proteins.

o S-sulfhydration/Persulfidation: The addition of a sulfhydryl group (-SH) to a cysteine residue
can alter protein conformation and function. This modification is a key mechanism of H2S
and persulfide signaling.
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¢ Transnitrosation: HSNO can transfer its nitroso group to other thiols, thereby modulating
protein function through S-nitrosation.

+ Redox Signaling: The interplay between H2S, NO, and their derivatives contributes to the
overall cellular redox state, influencing the activity of redox-sensitive proteins and
transcription factors.

The following diagram provides a simplified overview of a signaling pathway involving nitrogen
sulfide species.

Cellular Stimulus
(e.g., Oxidative Stress)

1 H2S Production 1 NO Production
(CBS, CSE, 3-MST) (\[e}S)]

Formation of
Nitrogen Sulfide Species
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'
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Nitrogen sulfide species signaling.

Conclusion

The in vivo biosynthesis of nitrogen sulfide species is a sophisticated and tightly regulated
process that generates a rich diversity of signaling molecules. These species play crucial roles
in a wide range of physiological functions and are implicated in the pathogenesis of numerous
diseases. The continued development and application of advanced analytical techniques are
essential for unraveling the complexities of their biology. This technical guide provides a
foundational resource for researchers and drug development professionals, offering a
comprehensive overview of the biosynthetic pathways, quantitative data, and detailed
experimental protocols necessary to advance our understanding of these critical signaling
molecules and to explore their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Use of the "tag-switch” method for the detection of protein S-sulfhydration - PubMed
[pubmed.ncbi.nim.nih.gov]

e 2. Human Cystathionine y-Lyase Is Inhibited by s-Nitrosation: A New Crosstalk Mechanism
between NO and H2S - PMC [pmc.ncbi.nim.nih.gov]

« 3. "Hydrogen sulfide biogenesis by and regulation of cystathionine -synth" by Sangita Singh
[digitalcommons.unl.edu]

o 4. Pre-Steady-State Kinetic Analysis of Enzyme-monitored Turnover during Cystathionine -
Synthase-catalyzed H2S-Generation - PMC [pmc.ncbi.nim.nih.gov]

e 5. Production of the neuromodulator H2S by cystathionine beta-synthase via the
condensation of cysteine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. H2S Biogenesis by Human Cystathionine y-Lyase Leads to the Novel Sulfur Metabolites
Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia
- PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 15/18 Tech Support


https://www.benchchem.com/product/b1236304?utm_src=pdf-body
https://www.benchchem.com/product/b1236304?utm_src=pdf-body
https://www.benchchem.com/product/b1236304?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/25747474/
https://pubmed.ncbi.nlm.nih.gov/25747474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8467691/
https://digitalcommons.unl.edu/dissertations/AAI3379847/
https://digitalcommons.unl.edu/dissertations/AAI3379847/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070160/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3070160/
https://pubmed.ncbi.nlm.nih.gov/15520012/
https://pubmed.ncbi.nlm.nih.gov/15520012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2670165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2670165/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2670165/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

7. Structure and Kinetic Analysis of H2S Production by Human Mercaptopyruvate
Sulfurtransferase - PMC [pmc.nchbi.nlm.nih.gov]

8. Reactive cysteine persulfides and S-polythiolation regulate oxidative stress and redox
signaling - PMC [pmc.ncbi.nim.nih.gov]

9. 3-Mercaptopyruvate sulfurtransferase produces potential redox regulators cysteine- and
glutathione-persulfide (Cys-SSH and GSSH) together with signaling molecules H2S2, H2S3
and H2S - PMC [pmc.ncbi.nim.nih.gov]

10. mdpi.com [mdpi.com]

11. Chemical Characterization of the Smallest S-Nitrosothiol, HSNO; Cellular Cross-talk of
H2S and S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

12. An Update on Thiol Signaling: S-Nitrosothiols, Hydrogen Sulfide and a Putative Role for
Thionitrous Acid | MDPI [mdpi.com]

13. eprints.soton.ac.uk [eprints.soton.ac.uk]

14. Nitrosopersulfide (SSNO-) Is a Unique Cysteine Polysulfidating Agent with Reduction-
Resistant Bioactivity - PubMed [pubmed.ncbi.nim.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. Cystathionine-f-synthase: Molecular Regulation and Pharmacological Inhibition - PMC
[pmc.ncbi.nlm.nih.gov]

17. Structure and kinetic analysis of H2S production by human mercaptopyruvate
sulfurtransferase - PubMed [pubmed.ncbi.nim.nih.gov]

18. mdpi.com [mdpi.com]

19. Cysteine hydropersulfide reduces lipid peroxidation and protects against myocardial
ischaemia-reperfusion injury - Are endogenous persulfides mediators of ischaemic
preconditioning? - PMC [pmc.ncbi.nim.nih.gov]

20. researchgate.net [researchgate.net]

21. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing
functions of thioredoxin and glutathione systems - PMC [pmc.ncbi.nim.nih.gov]

22. researchgate.net [researchgate.net]

23. Reaction of hydroxyl radicals with S-nitrosothiols: determination of rate constants and
end product analysis - PubMed [pubmed.ncbi.nim.nih.gov]

24. aquaphoenixsci.com [aquaphoenixsci.com]

25. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience®
[elabscience.com]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3707699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3707699/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4040604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4040604/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5585270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5585270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5585270/
https://www.mdpi.com/2076-3921/13/11/1402
https://pmc.ncbi.nlm.nih.gov/articles/PMC3408084/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3408084/
https://www.mdpi.com/2076-3921/9/3/225
https://www.mdpi.com/2076-3921/9/3/225
https://eprints.soton.ac.uk/439795/1/2020_Bogdani_ARS_accepted_ms.pdf
https://pubmed.ncbi.nlm.nih.gov/32316739/
https://pubmed.ncbi.nlm.nih.gov/32316739/
https://pubs.acs.org/doi/abs/10.1021/bi1010893
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277093/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7277093/
https://pubmed.ncbi.nlm.nih.gov/23698001/
https://pubmed.ncbi.nlm.nih.gov/23698001/
https://www.mdpi.com/1420-3049/21/12/1721
https://pmc.ncbi.nlm.nih.gov/articles/PMC9860408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9860408/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9860408/
https://www.researchgate.net/figure/Determination-of-cellular-levels-of-H-2-S-persulfidated-cysteine-and-glutathione-in_fig2_346169145
https://pmc.ncbi.nlm.nih.gov/articles/PMC4737208/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4737208/
https://www.researchgate.net/publication/228086353_Chemical_Characterization_of_the_Smallest_S-Nitrosothiol_HSNO_Cellular_Cross-talk_of_H2S_and_S-Nitrosothiols
https://pubmed.ncbi.nlm.nih.gov/12926391/
https://pubmed.ncbi.nlm.nih.gov/12926391/
https://www.aquaphoenixsci.com/wp-content/uploads/tds_sulfide.pdf
https://www.elabscience.com/p/hydrogen-sulfide-h2s-colorimetric-assay-kit-indirect-method--e-bc-k355-m
https://www.elabscience.com/p/hydrogen-sulfide-h2s-colorimetric-assay-kit-indirect-method--e-bc-k355-m
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 26. NEMI Method Summary - 4500-S2- D [nemi.goV]

e 27. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC
[pmc.ncbi.nlm.nih.gov]

o 28. researchgate.net [researchgate.net]

e 29. Amonobromobimane-based assay to measure the pharmacokinetic profile of reactive
sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]

» 30. Hydrogen sulfide measurement using sulfide dibimane: critical evaluation with
electrospray ion trap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

o 31.researchgate.net [researchgate.net]

o 32. Detection of Protein S-Sulfhydration by a Tag-Switch Technique - PMC
[pmc.ncbi.nlm.nih.gov]

o 33. Detection of protein S-sulfhydration by a tag-switch technique - PubMed
[pubmed.ncbi.nim.nih.gov]

o 34. Research Portal [rex.libraries.wsu.edu]
o 35. researchgate.net [researchgate.net]
e 36. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nim.nih.gov]

» 37. Mining proteomes for zinc finger persulfidation - RSC Chemical Biology (RSC Publishing)
DOI:10.1039/D3CB00106G [pubs.rsc.org]

 To cite this document: BenchChem. [The In Vivo Biosynthesis of Nitrogen Sulfide Species: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1236304#biosynthesis-of-nitrogen-sulfide-species-in-
Vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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